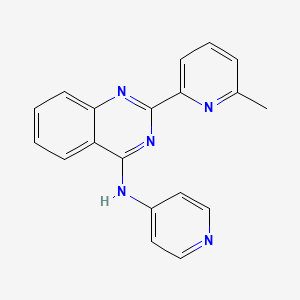

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GW855857 ist ein potenter und selektiver Inhibitor des Transforming Growth Factor-beta-Rezeptors Typ 1 (TGF-beta-Rezeptor Typ 1). Diese Verbindung wurde entwickelt, um das Aktivitätsziel des Rezeptors zu inhibieren, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Zellwachstum, Differenzierung und Apoptose .

Herstellungsmethoden

Die Synthese von GW855857 beinhaltet die Entwicklung von Chinazolin-Derivaten. Ausgehend von Chinazolin 3a haben Forscher potente und selektive Inhibitoren gegenüber p38MAP-Kinase unter Verwendung eines rationalen Wirkstoffdesigns entwickelt, das auf Cokristallstrukturen in der humanen TGF-beta-Rezeptor-Typ-1-Kinase-Domäne basiert . Die spezifischen Syntheserouten und Reaktionsbedingungen für GW855857 sind in der Primärliteratur detailliert beschrieben .

Vorbereitungsmethoden

The synthesis of GW855857 involves the design of quinazoline derivatives. Starting from quinazoline 3a, researchers have developed potent and selective inhibitors over p38MAP kinase using a rational drug design approach based on co-crystal structures in the human TGF-beta receptor type-1 kinase domain . The specific synthetic routes and reaction conditions for GW855857 are detailed in the primary literature .

Analyse Chemischer Reaktionen

GW855857 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

GW855857 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung zur Untersuchung der Inhibition des TGF-beta-Rezeptors Typ 1 verwendet. In der Biologie hilft es beim Verständnis der Rolle der TGF-beta-Signalübertragung in verschiedenen zellulären Prozessen. In der Medizin hat GW855857 ein Potenzial zur Behandlung von Krankheiten gezeigt, die mit abnormaler TGF-beta-Signalübertragung zusammenhängen, wie z. B. Fibrose und Krebs .

Wirkmechanismus

Der Wirkmechanismus von GW855857 beinhaltet die Inhibition des TGF-beta-Rezeptors Typ 1. Durch die Bindung an die Kinase-Domäne des Rezeptors verhindert GW855857 die Phosphorylierung und Aktivierung nachgeschalteter Signalmoleküle und hemmt so den TGF-beta-Signalweg. Diese Inhibition beeinflusst verschiedene zelluläre Prozesse, einschließlich Zellwachstum, Differenzierung und Apoptose .

Wirkmechanismus

The mechanism of action of GW855857 involves the inhibition of TGF-beta receptor type-1. By binding to the receptor’s kinase domain, GW855857 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the TGF-beta signaling pathway. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

GW855857 ist einzigartig in seiner hohen Selektivität und Potenz als TGF-beta-Rezeptor Typ 1-Inhibitor. Zu ähnlichen Verbindungen gehören andere Chinazolin-Derivate und verwandte Analoga, die entwickelt wurden, um denselben Rezeptor zu inhibieren. Diese Verbindungen variieren in ihrer Selektivität und Potenz, aber GW855857 sticht aufgrund seines spezifischen Designs und seiner Wirksamkeit hervor .

Biologische Aktivität

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H15N5

- Molecular Weight : 313.4 g/mol

- CAS Number : 733806-89-8

GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.

Antiproliferative Effects

Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 0.058 | Strong inhibition observed |

| MDA-MB-231 | 0.075 | Effective against breast cancer cells |

| A549 | 0.0046 | High potency in lung cancer models |

| HepG2 | 0.069 | Liver cancer cell line response |

These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .

Structure-Activity Relationship (SAR)

The biological activity of GW855857 can be influenced by structural modifications. For instance:

- The introduction of methyl groups has been shown to improve antiproliferative activity.

- The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .

Case Studies

Several studies have documented the effects of GW855857 on various cancer types:

- Lung Cancer (A549 Cell Line) :

-

Breast Cancer (MDA-MB-231 Cell Line) :

- In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.

- Liver Cancer (HepG2 Cell Line) :

Eigenschaften

Molekularformel |

C19H15N5 |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |

InChI-Schlüssel |

JONFDFIXMPXTRH-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Kanonische SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.